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Compound of Interest

2,2,3,3,5,5,6,6-Octafluoro-4-
Compound Name:
(trifluoromethyl)morpholine

CAS No.: 382-28-5

Cat. No.: B1294395

Get Quote

Executive Summary

This technical guide provides a comparative analysis of fluorinated versus non-fluorinated
morpholine scaffolds in medicinal chemistry. The morpholine ring is a privileged
pharmacophore, widely used to modulate solubility and pharmacokinetic (PK) profiles.
However, it is susceptible to metabolic oxidation and can induce phospholipidosis due to
lysosomal trapping. Strategic fluorination—specifically at the C2/C3 positions of the morpholine
ring or on adjacent aryl groups—serves as a critical tool to block metabolic soft spots, modulate
basicity (pKa), and mitigate off-target toxicities such as hERG inhibition.

Mechanistic Foundation: The Fluorine Effect

The introduction of fluorine into the morpholine scaffold alters three fundamental
physicochemical properties that directly dictate toxicity and stability.

Basicity Modulation (pKa)
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» Non-Fluorinated Morpholine: The secondary amine nitrogen has a pKa of approximately 8.3—
8.5. At physiological pH (7.4), it is largely protonated (

).[1] This cationic state drives accumulation in acidic lysosomes (pH ~4.5), leading to
lysosomal trapping and potential phospholipidosis.

o Fluorinated Morpholine: The strong electronegativity of fluorine exerts an inductive effect (

), pulling electron density away from the nitrogen.

o Example:3,3-difluoromorpholine derivatives exhibit a significantly lower pKa (often < 6.5).

[1]

o Impact: Reduced protonation at physiological pH decreases lysosomal accumulation and
improves passive permeability.

Metabolic Blockade

» Metabolic Liability: The morpholine ring is prone to oxidative metabolism by Cytochrome
P450 enzymes (CYP3A4, CYP2D6). Common pathways include:

o -C-H hydroxylation leading to ring opening (lactam formation).[1]
o -dealkylation.[1]

o Fluorine Blockade: Replacing metabolically labile C-H bonds with C-F bonds (Bond
Dissociation Energy: C-F ~105 kcal/mol vs. C-H ~98 kcal/mol) blocks these oxidative
pathways.[1]

Lipophilicity & hERG Inhibition[2]

» hERG Liability: High basicity and lipophilicity are key drivers of hERG potassium channel
blockade, a marker for cardiotoxicity (QT prolongation).

» The Balance: While fluorine increases lipophilicity (LogP), the simultaneous reduction in
basicity often results in a net decrease in hERG affinity, improving the safety margin.

Comparative Analysis: Case Studies & Data
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Case Study: Metabolic Stability in KCNQ2 Openers

A pivotal study demonstrating the impact of fluorination on a morpholine-containing scaffold
(KCNQ?2 potassium channel openers) highlights the elimination of reactive metabolite

formation.
Compound A (Non- Compound B (Difluoro
Feature .
Fluorinated) Analog)
(S)-N-[1-(3-morpholin-4- (S)-N-[1-(4-fluoro-3-morpholin-
Structure
ylphenyl)ethyl]...[1] 4-ylphenyl)ethyl]...[1]

. High CYP3A4 metabolism-
Metabolic Liability o No CYP3A4 MDI observed
dependent inhibition (MDI)

] Formation of reactive quinone-  Fluorine on phenyl ring blocks
Mechanism o ] o
imine intermediate oxidation

Bioavailability Low (High clearance) High (Orally bioavailable)

Physicochemical & Toxicity Profile Comparison

The following table summarizes general trends observed when comparing a standard
morpholine scaffold to its fluorinated counterparts (e.g., 2-fluoromorpholine or 3,3-
difluoromorpholine derivatives).
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Visualizations

SAR Logic: Fluorine's Role in Detoxification

This diagram illustrates the logical flow of how fluorine substitution mitigates specific toxicity

pathways.
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Figure 1: Mechanistic impact of fluorination on morpholine toxicity and pharmacokinetics.[1]

Experimental Workflow for Toxicity Screening

A standardized workflow for evaluating these derivatives.
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Figure 2: Tiered screening workflow for validating safety profiles of fluorinated morpholines.

Experimental Protocols
Protocol A: Lysosomal Trapping Assessment
(LysoTracker)

Purpose: To quantify the reduction in lysosomal accumulation of fluorinated derivatives
compared to the parent morpholine.
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e Cell Culture: Seed HepG2 or HelLa cells (10,000 cells/well) in a 96-well black-walled plate.
Incubate for 24h at 37°C.

o Compound Treatment: Treat cells with test compounds (0.1, 1, 10, 50

M) for 1-4 hours.[1] Include Chloroquine (50
M) as a positive control for trapping.[1]

o Dye Loading: Aspirate media and add pre-warmed media containing LysoTracker Red DND-
99 (50-75 nM). Incubate for 30-60 minutes.

» Imaging/Quantification: Wash cells 3x with PBS. Measure fluorescence (Ex/Em: 577/590 nm)
using a high-content imager or plate reader.[1]

» Data Analysis: A decrease in LysoTracker fluorescence indicates competition/displacement
by the test compound (high trapping). Fluorinated analogs should show higher retained
fluorescence (less trapping) than non-fluorinated parents.[1]

Protocol B: hERG Inhibition (Automated Patch Clamp)

Purpose: To assess cardiotoxicity risk.[1]
e System: Automated patch-clamp system (e.g., QPatch or lonWorks).[1]
e Cells: CHO (Chinese Hamster Ovary) cells stably expressing the hERG (

) channel.[1]

» Solutions:
o Extracellular: HBSS buffered with HEPES (pH 7.4).[1]
o Intracellular: K-Aspartate based solution.[1]

» Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activation), then repolarize to
-50 mV for 2s (tail current measurement).

o Application: Apply test compound at increasing concentrations (e.g., 0.1, 1, 10, 30
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M). Allow 3-5 minutes for equilibrium.

o Calculation: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle
control. Fit data to a Hill equation to determine

1]

Protocol C: Metabolic Stability (Microsomal)

Purpose: To verify the metabolic blockade effect of fluorine.
e Incubation: Mix test compound (1

M final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH
7.4).

e Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).[1]

o Sampling: Aliquot samples att =0, 5, 15, 30, and 60 minutes.

e Quenching: Quench immediately into ice-cold Acetonitrile containing an internal standard
(e.g., Warfarin).

e Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
o Calculation: Plot In(% remaining) vs. time. Calculate intrinsic clearance (
)[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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